1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride is a chemical compound characterized by its imidazole ring structure and the presence of a sulfonyl chloride group. The compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, plays a crucial role in the biological activity of the compound.
The compound can be synthesized through various chemical methods, primarily involving the reaction of imidazole derivatives with sulfonyl chlorides. It is commercially available from chemical suppliers and has been the subject of research studies focusing on its synthesis and applications.
1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. It is classified as an imidazole derivative due to its structural features.
The synthesis of 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride typically involves several key steps:
In an industrial context, continuous flow processes may be employed to enhance yield and purity. Automated reactors allow for precise control over reaction conditions, which is critical for large-scale production.
The molecular structure of 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride consists of:
Property | Value |
---|---|
CAS Number | 1339876-92-4 |
Molecular Formula | C7H11ClN2O2S |
Molecular Weight | 222.69 g/mol |
InChI | InChI=1S/C7H11ClN2O2S/c1-3 |
InChI Key | NIKDZZUDFITHQC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CN1C=C(N=C1)S(=O)(=O)Cl |
1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride undergoes several types of chemical reactions:
The reactivity of the sulfonyl chloride group makes this compound particularly useful in synthetic organic chemistry, where it can serve as an electrophile in various coupling reactions.
The mechanism of action for 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride primarily involves:
1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2